![molecular formula C13H10FNO3 B6387353 5-(2-Fluoro-4-methylphenyl)-2-hydroxynicotinic acid CAS No. 1261989-12-1](/img/structure/B6387353.png)
5-(2-Fluoro-4-methylphenyl)-2-hydroxynicotinic acid
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Overview
Description
5-(2-Fluoro-4-methylphenyl)-2-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a hydroxynicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-4-methylphenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the initial formation of the 2-fluoro-4-methylphenyl intermediate, which is then subjected to further reactions to introduce the hydroxynicotinic acid moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-4-methylphenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(2-Fluoro-4-methylphenyl)-2-hydroxynicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-4-methylphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyl group can influence its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylphenylboronic acid
- 2-Fluoro-4-methylphenol
- α-Amidobenzylboronates
Uniqueness
5-(2-Fluoro-4-methylphenyl)-2-hydroxynicotinic acid is unique due to its specific structural features, such as the combination of a fluorine atom and a hydroxynicotinic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
5-(2-fluoro-4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-7-2-3-9(11(14)4-7)8-5-10(13(17)18)12(16)15-6-8/h2-6H,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRDIDAHVSDTGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687154 |
Source
|
Record name | 5-(2-Fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261989-12-1 |
Source
|
Record name | 5-(2-Fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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